Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis of Antibacterial Agents:
- Compounds related to Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate have been used in the synthesis of antibacterial agents. For instance, 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, which bear structural resemblance to this compound, demonstrated significant antibacterial activity against Gram-positive organisms (Cooper et al., 1990).
Role in Organic Synthesis and Stereochemistry:
- The compound has been utilized in organic synthesis processes, particularly in the synthesis of optically active forms of other compounds. For example, the synthesis of the antibacterial agent flumequine was achieved from a compound structurally related to this compound, with the focus on achieving optical activity through specific synthesis routes (Bálint et al., 1999).
Investigation of Reaction Mechanisms:
- Research has been conducted to understand the reaction mechanisms involving compounds similar to this compound. Studies have explored how such compounds react under different conditions, leading to the formation of various intermediates and products, which is crucial in the field of medicinal chemistry (Bálint et al., 2002).
Applications in PET Imaging:
- Tetrahydroisoquinoline derivatives, similar to this compound, have been synthesized and evaluated as potential selective estrogen receptor modulators (SERMs) radioligands for PET imaging in breast cancer. This demonstrates the compound's utility in developing diagnostic tools in biomedical imaging (Gao et al., 2008).
Resolution and Separation Techniques:
- The compound and its derivatives have been subjects in studies focusing on resolution and separation techniques. These studies are essential for obtaining enantiomerically pure compounds, which are vital in developing pharmaceuticals with specific biological activities (Kmecz et al., 2001).
Future Directions
The future directions for research on “Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate” and similar compounds could include further exploration of their biological activities, development of novel analogs with potent biological activity, and investigation of their mechanisms of action .
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs) form an important class of isoquinoline alkaloids, which exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It has been suggested that the presence of a substitution at the 1-position may offer better binding affinity as compared to having it on the nitrogen atom of the thiq scaffold .
Biochemical Pathways
It is known that thiqs have been explored for the c (1)-functionalization with alkynes .
Pharmacokinetics
It is known that the compound is stored in an inert atmosphere at 2-8°c , suggesting that it may have specific storage requirements for maintaining stability and bioavailability.
Result of Action
It is known that 1-methyl-1,2,3,4-tetrahydroisoquinoline demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .
Action Environment
It is known that the compound is stored in an inert atmosphere at 2-8°c , suggesting that specific environmental conditions may be necessary for maintaining its stability and efficacy.
Properties
IUPAC Name |
methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c1-15-11(14)9-4-8-6-13-3-2-7(8)5-10(9)12/h4-5,13H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXAYGCQYOVMPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2CCNCC2=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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